2-Isocyanato-4-methylpentane

Description

Contextualization of Isocyanates in Organic Synthesis and Polymer Chemistry

The isocyanate group, characterized by the formula R−N=C=O, is a highly reactive functional group in organic chemistry. chemsynthesis.com First synthesized in the mid-19th century, isocyanates became central to major advancements in polymer science, particularly with the development of polyurethanes in the 1930s by Otto Bayer and his colleagues. prepchem.comwikipedia.org The exceptional reactivity of the isocyanate group stems from the electrophilic nature of its central carbon atom, making it highly susceptible to attack by nucleophiles. prepchem.com

This reactivity profile allows isocyanates to undergo a variety of chemical reactions, making them versatile building blocks in both organic synthesis and industrial chemistry. rsc.org Key reactions include:

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). If a diisocyanate is reacted with a diol or polyol, long polymer chains are formed, creating polyurethanes. chemsynthesis.combldpharm.com This is the cornerstone of the polyurethane industry, which produces materials like foams, coatings, and adhesives. prepchem.com

Reaction with Amines: The reaction with amines yields ureas. When a diisocyanate reacts with a diamine, the resulting polymer is a polyurea. chemsynthesis.com

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. bldpharm.com This reaction is famously exploited in the production of polyurethane foams, where the liberated CO2 acts as the blowing agent. chemsynthesis.com

Beyond polymerization, isocyanates are intermediates in several name reactions, such as the Curtius and Lossen rearrangements, which provide pathways to synthesizing amines from carboxylic acids or their derivatives. google.com The synthesis of isocyanates itself is most commonly achieved through the phosgenation of primary amines, though increasing focus is being placed on non-phosgene routes due to safety and environmental concerns. chemsynthesis.comnih.gov

Significance of Branched Alkyl Isocyanates in Specific Chemical Transformations

While the isocyanate family is broad, distinctions in the "R" group—be it aromatic or aliphatic, linear or branched—profoundly influence the compound's reactivity and applications. Alkyl isocyanates are generally less reactive than their aromatic counterparts. bldpharm.com Furthermore, the rate of hydrolysis for alkyl isocyanates is significantly slower compared to aryl isocyanates. smolecule.com

The introduction of branching in the alkyl chain, as seen in 2-isocyanato-4-methylpentane, imparts specific characteristics that are significant in certain chemical transformations:

Steric Hindrance: The branched structure creates steric bulk around the reactive isocyanate group. This hindrance can modulate the reactivity of the isocyanate, making it less reactive than its linear isomers. This can be advantageous in syntheses requiring greater selectivity, where a highly reactive isocyanate might lead to undesired side reactions.

Solubility and Physical Properties: The branched alkyl chain can increase the compound's solubility in nonpolar organic solvents and influence its physical properties, such as boiling point and viscosity, compared to linear chains of the same molecular weight.

Polymer Properties: When used to modify or cap a polymer chain, a branched alkyl group can affect the final properties of the material. It can disrupt polymer chain packing, potentially leading to lower crystallinity, increased flexibility, and altered surface properties.

The controlled reactivity and specific physical contributions of branched alkyl isocyanates make them useful as specialty reagents in the synthesis of pharmaceuticals, agrochemicals, and for the fine-tuning of polymer architectures.

Scope and Research Focus on this compound

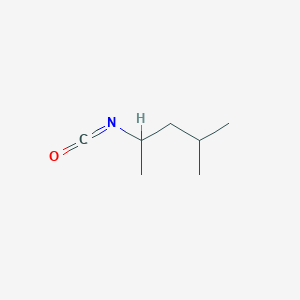

This compound is a monofunctional, branched aliphatic isocyanate. Its structure consists of a five-carbon pentane (B18724) chain with a methyl group at the fourth carbon and the isocyanate functional group at the second carbon. This structure is derived from the corresponding amine, 4-methyl-2-pentanamine.

Despite the broad importance of isocyanates, this compound is not a widely documented compound in mainstream chemical literature, suggesting it is a specialty chemical rather than a commodity one. The primary research focus for such a compound would lie in its specific application as a synthetic building block.

Synthesis: The most direct industrial route for the synthesis of this compound would be the reaction of 4-methyl-2-pentanamine with phosgene (B1210022) (COCl₂) or a phosgene equivalent. chemsynthesis.com Alternative, non-phosgene methods, such as the Curtius rearrangement of a corresponding acyl azide (B81097), could also be employed for its preparation in a laboratory setting. google.com

Research Applications: As a monofunctional isocyanate, its primary role is not as a monomer for high-molecular-weight polymer production. Instead, its research focus would be centered on its use as:

A chain-terminating agent in polyurethane or polyurea polymerizations to control molecular weight.

A modifying reagent to introduce the branched 4-methylpentyl group onto polymers or other molecules to tailor their physical properties, such as hydrophobicity or glass transition temperature.

A derivatizing agent in analytical chemistry to react with specific functional groups for detection or separation.

The presence of a chiral center at the second carbon means that enantiomerically pure forms, (R)- and (S)-2-isocyanato-4-methylpentane, could be synthesized. This opens potential applications in asymmetric synthesis, particularly in the preparation of chiral derivatives of pharmaceuticals or agrochemicals. The existence of related chiral isocyanates derived from natural amino acids, such as (R)-2-Isocyanato-4-methylpentanoic acid (derived from L-leucine), highlights the research interest in such chiral building blocks. bldpharm.com

Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃NO |

| Molar Mass | 127.18 g/mol |

| CAS Number | Not explicitly assigned; Isomer 2-isocyanato-2-methylpentane (B6189176) is 70780-86-8 |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Data not readily available in published literature |

| Density | Data not readily available in published literature |

| Structure |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-isocyanato-4-methylpentane |

InChI |

InChI=1S/C7H13NO/c1-6(2)4-7(3)8-5-9/h6-7H,4H2,1-3H3 |

InChI Key |

VGFFBLJZGWGKFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isocyanato 4 Methylpentane

Phosgenation Routes

The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. nih.govsabtechmachine.com This method is applicable to a wide range of amines, including the synthesis of aliphatic isocyanates like 2-isocyanato-4-methylpentane from its corresponding amine precursor, 4-methylpentan-2-amine.

Conventional Phosgenation of Primary Amines

The conventional industrial synthesis of isocyanates is a two-step liquid-phase process, often referred to as "cold" and "hot" phosgenation. sabtechmachine.comjustia.com This method is designed to manage the high reactivity of the reagents and minimize the formation of undesired byproducts, such as ureas.

In the first stage, or "cold phosgenation," the primary amine (4-methylpentan-2-amine) is dissolved in an inert solvent, such as o-dichlorobenzene or toluene (B28343). justia.commdpi.com This solution is then reacted with phosgene at a low temperature, typically below 70°C. sabtechmachine.com During this step, the amine can be converted to its hydrochloride salt by reacting with hydrogen chloride (HCl) gas, which is also a byproduct of the reaction. justia.comgoogle.com This initial step forms intermediate carbamoyl (B1232498) chlorides.

The second stage, or "hot phosgenation," involves gradually heating the reaction mixture to a higher temperature, generally between 100°C and 200°C. sabtechmachine.comjustia.com Additional phosgene is supplied during this phase to drive the decomposition of the carbamoyl chloride intermediate into the final isocyanate product and HCl. justia.com The excess phosgene and the HCl byproduct are then typically removed and recycled. mdpi.com

| Stage | Typical Temperature | Key Reactants | Key Products |

| Cold Phosgenation | < 70°C | 4-methylpentan-2-amine, Phosgene | Amine Hydrochloride, Carbamoyl chloride |

| Hot Phosgenation | 100°C - 200°C | Carbamoyl chloride, Phosgene | This compound, HCl |

Advancements in Phosgenation Processes for Aliphatic Isocyanates

Efforts to improve the safety and efficiency of phosgenation have led to significant process advancements. A key development is the implementation of gas-phase phosgenation. nih.gov In this process, the vaporized amine is reacted directly with gaseous phosgene at high temperatures, ranging from 200°C to 600°C. nih.gov

This approach offers several advantages over the conventional liquid-phase method, including reduced solvent usage and lower residence times, making it a more economical and environmentally considerate option. mdpi.com While initially developed for aliphatic isocyanates, reactor enhancements have allowed for its application to aromatic isocyanates as well. nih.gov Another advancement involves the use of triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid, as a safer and more convenient substitute for gaseous phosgene in laboratory and smaller-scale syntheses. nih.gov

Non-Phosgene Synthesis Strategies

Growing concerns about the high toxicity of phosgene and the corrosive nature of hydrogen chloride have spurred the development of non-phosgene synthetic routes. nih.govacs.org These methods provide alternative pathways to isocyanates through different chemical transformations.

Carbonylation of Nitro Compounds

The reductive carbonylation of nitro compounds offers a direct, phosgene-free route to isocyanates. nih.govresearchgate.net In this approach, the corresponding nitroalkane, 2-nitro-4-methylpentane, would be reacted with carbon monoxide (CO) under pressure. The reaction effectively replaces the oxygen atoms of the nitro group with a carbonyl group, producing the isocyanate and carbon dioxide as the main byproduct. scg.chgoogle.com

This transformation requires a catalyst, typically a homogeneous transition metal complex. nih.gov Group VIII metals such as palladium, rhodium, and ruthenium have shown significant catalytic activity. nih.govresearchgate.net The process can be conducted in two ways:

Direct Carbonylation: The nitro compound is converted directly to the isocyanate. This often requires forcing conditions, which can lead to the oligomerization of the highly reactive isocyanate product. researchgate.netunimi.it

Indirect Carbonylation: The reaction is carried out in the presence of an alcohol. The isocyanate formed in situ is trapped by the alcohol to form a more stable carbamate (B1207046) intermediate. scg.chunimi.it This carbamate can then be isolated and thermally decomposed in a separate step to yield the pure isocyanate. nih.govacs.orgmuctr.ru

| Catalyst Type | Metal Examples | Process Advantage |

| Homogeneous Transition Metal | Palladium (Pd), Rhodium (Rh) | High activity for carbonylation |

| Heterogeneous Catalysts | Supported metal complexes (e.g., Pd on γ-Al2O3) | Easier catalyst recovery and separation |

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement is a classic organic reaction that converts a carboxylic acid into an isocyanate with the loss of one carbon atom (as part of the carboxyl group). allen.intestbook.com However, the isocyanate product retains the carbon skeleton of the group attached to the carboxyl function. The process begins with the conversion of a carboxylic acid, in this case, 4-methylpentanoic acid, into an acyl azide (B81097) intermediate. nih.govchemistrysteps.com

The acyl azide is then thermally decomposed. This step involves a concerted mechanism where the alkyl group migrates from the carbonyl carbon to the adjacent nitrogen atom as nitrogen gas (N₂) is eliminated. allen.inwikipedia.org This rearrangement yields the target isocyanate, this compound, with full retention of the migrating group's stereochemistry. nih.govwikipedia.org The resulting isocyanate can be isolated or reacted further with nucleophiles like alcohols or water. allen.in

Reaction Pathway: 4-Methylpentanoic Acid → 4-Methylpentanoyl Chloride → 4-Methylpentanoyl Azide → This compound + N₂

Hofmann Rearrangement of Amides

The Hofmann rearrangement provides another pathway to isocyanates from primary amides. wikipedia.orgresearchgate.net In this reaction, a primary amide is treated with bromine (or another halogenating agent like N-bromosuccinimide) and a strong base, such as sodium hydroxide. wikipedia.orgresearchgate.net The reaction proceeds through an isocyanate intermediate, which is typically hydrolyzed in situ to a primary amine with one fewer carbon atom than the starting amide. wikipedia.orgchemistrysteps.com

For the synthesis of this compound, the starting material would be 4-methylpentanamide. The key mechanistic step involves the deprotonation of an intermediate N-bromoamide, followed by a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen. wikipedia.orgorganicchemistrytutor.com This migration occurs simultaneously with the departure of the bromide ion, resulting in the formation of the isocyanate. wikipedia.org While the final product of the classical Hofmann rearrangement is an amine, the isocyanate intermediate can be trapped by conducting the reaction under anhydrous conditions or with specific reagents. wikipedia.org

| Rearrangement | Starting Material | Key Reagents | Key Intermediate |

| Curtius | Acyl Azide | Heat | Isocyanate |

| Hofmann | Primary Amide | Br₂, NaOH | N-bromoamide, Isocyanate |

Urethane (B1682113) Pyrolysis Methods

The thermal decomposition of carbamates, also known as urethanes, represents a significant phosgene-free route for the production of isocyanates. mdpi.comnih.govacs.org This process, referred to as urethane pyrolysis or thermolysis, involves the cleavage of the carbamate bond at elevated temperatures to yield the corresponding isocyanate and an alcohol. mdpi.compatsnap.com The general reaction is reversible and can be performed in either the gas or liquid phase.

Gas-phase thermolysis of urethanes is typically conducted at temperatures around 400°C. mdpi.com While effective, these high temperatures can sometimes lead to undesirable side reactions. To mitigate this and reduce the energy requirements of the process, liquid-phase methods have been developed. These often involve the use of high-boiling inert solvents or specialized catalysts to facilitate the decomposition at lower temperatures. mdpi.com

The synthesis of this compound via this method would theoretically involve the pyrolysis of a suitable urethane precursor, such as an alkyl N-(4-methylpentan-2-yl)carbamate. The process would yield this compound and the corresponding alcohol. While this method is widely described for various isocyanates, specific research findings detailing the optimal conditions, catalysts, and yields for the synthesis of this compound via urethane pyrolysis are not extensively documented in publicly available literature. However, the principles are broadly applicable to aliphatic isocyanates. mdpi.comacs.org The process is a key component of several non-phosgene industrial routes, where a carbamate is first synthesized from other materials (like amines and dimethyl carbonate or urea) and then decomposed to the target isocyanate. nih.govsemanticscholar.org

Catalytic Routes Involving Carbon Dioxide and Amines

The use of carbon dioxide (CO2) as a C1 source for chemical synthesis is a cornerstone of green chemistry, offering an alternative to toxic reagents like phosgene. semanticscholar.org The synthesis of isocyanates from amines and CO2 is a promising but challenging pathway. The reaction generally proceeds through a carbamic acid intermediate, which is formed from the reaction of the primary amine with CO2. This intermediate must then be dehydrated to yield the isocyanate. scholaris.ca

A significant hurdle in this process is the inherent kinetic inertia and thermodynamic stability of CO2, which can lead to low amine conversion rates and necessitate harsh reaction conditions. semanticscholar.org To overcome this, research has focused on developing effective methods for the dehydration step. One approach involves the use of powerful dehydrating agents in a metal-free system. scholaris.ca For example, a mild, metal-free synthesis of various aryl isocyanates has been developed where the carbamic acid intermediate is dehydrated using activated sulfonium (B1226848) reagents. scholaris.ca

For the synthesis of this compound, the corresponding primary amine, 4-methylpentan-2-amine, would be reacted with CO2. While this route is feasible in principle for aliphatic amines, the reaction conditions, including the choice of dehydrating agent and solvent, would need to be optimized. scholaris.cancl.res.in Limitations persist, and further research is needed to improve the efficiency and applicability of this method for the industrial production of aliphatic isocyanates like this compound. semanticscholar.org

Optimization of Synthetic Pathways

The optimization of synthetic routes for this compound is intrinsically linked to the broader development of efficient and sustainable isocyanate production methods. Key areas of focus include the development of novel catalytic systems and the adoption of green chemistry principles to enhance yield, selectivity, and environmental compatibility.

Catalytic Systems for Enhanced Yield and Selectivity

Catalysts are crucial for improving the efficiency of isocyanate synthesis, particularly in non-phosgene routes. nih.gov The choice of catalyst can dramatically influence reaction rates, selectivity, and the required process conditions. For aliphatic isocyanates, various catalytic systems have been investigated for different synthetic transformations.

In the context of urethane synthesis and subsequent pyrolysis, a variety of catalysts have been explored. For the thermal cleavage of aryl urethanes, heterogeneous catalysts containing metals such as zinc, aluminum, titanium, and iron have been shown to be effective. google.com For reactions involving aliphatic isocyanates, organometallic compounds are frequently employed. Dibutyltin (B87310) dilaurate (DBTDL) is a well-known catalyst with high activity for urethane formation. researchgate.net Tertiary amines like diazabicyclo[2.2.2]octane (DABCO) also exhibit catalytic activity, though typically lower than organotin compounds. researchgate.net Furthermore, magnesium and calcium salts have been identified as effective catalysts for the selective reaction of aliphatic isocyanates with carboxylic acids, which can be a competing reaction pathway. researchgate.net

The table below summarizes various catalysts and their applications relevant to the synthesis of aliphatic isocyanates.

| Catalyst Type | Catalyst Examples | Relevant Reaction | Key Research Findings |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Urethane Formation | Exhibits high catalytic activity for the reaction between isocyanates and alcohols. researchgate.net |

| Tertiary Amines | Diazabicyclo[2.2.2]octane (DABCO) | Urethane Formation | Shows intermediate catalytic activity for the isocyanate-water reaction. researchgate.net |

| Organic Acids | p-Toluene sulfonic acid (p-TSA) | Isocyanate-Water Reaction | Demonstrates low catalytic activity compared to amine and organotin catalysts. researchgate.net |

| Metal Salts | Magnesium Chloride (MgCl2), Calcium Salts | Isocyanate-Carboxylic Acid Reaction | Dramatically increases reaction rates and improves selectivity for amide formation. researchgate.net |

| Heterogeneous Metals | Zinc, Aluminum, Titanium, Iron | Urethane Pyrolysis | Serve as effective catalysts for the thermal cleavage of urethanes to isocyanates. google.com |

| Lithium Compounds | Lithium Carboxylates, Lithium Hydroxide | Isocyanate Trimerization | Act as catalysts for the formation of isocyanurate structures from isocyanates. google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgatiner.gr In isocyanate synthesis, the primary green objective is the replacement of the highly toxic phosgene process. acs.orgrsc.org The aforementioned methods—urethane pyrolysis and the use of CO2 and amines—are central to this effort.

A key strategy in green isocyanate production is the use of alternative, less hazardous carbonylating agents. Dimethyl carbonate (DMC) has emerged as an environmentally friendly substitute for phosgene, as it lacks chloride ions and is less corrosive. nih.govsemanticscholar.org The process typically involves reacting an amine with DMC to form a carbamate, which is then thermally decomposed to the isocyanate. nih.gov This two-step, non-phosgene process enhances safety and product quality. acs.org

Another tenet of green chemistry is the use of renewable feedstocks. researchgate.net While this compound is conventionally derived from petroleum-based sources, there is a growing trend in the broader polyurethane industry to develop bio-based monomers. rsc.orgnih.gov For instance, the first commercial bio-based aliphatic isocyanate, pentamethylene diisocyanate (PDI), was developed from starch. rsc.orgmdpi.com Such innovations pave the way for future research into producing specialty aliphatic isocyanates like this compound from renewable resources, thereby reducing the environmental footprint of the entire product lifecycle. researchgate.netnih.gov The ultimate goal is to create "zero emission" synthesis pathways where byproducts can be recycled within the process, enhancing atom economy and aligning with clean production standards. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2 Isocyanato 4 Methylpentane

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of isocyanates. wikipedia.orgfiveable.me In this process, a nucleophile attacks the electrophilic carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate. This intermediate is then typically stabilized by protonation, resulting in the final addition product. byjus.com

Reaction with Alcohols: Urethane (B1682113) Formation

The reaction between an isocyanate and an alcohol yields a urethane linkage. wikipedia.org This reaction is fundamental to the production of polyurethanes, a versatile class of polymers. nih.govuni-miskolc.hu

The general reaction can be represented as: R-NCO + R'-OH → R-NH-CO-OR'

The formation of urethanes from isocyanates and alcohols is an exothermic reaction. poliuretanos.net The rate of this reaction is influenced by several factors, including the structure of both the isocyanate and the alcohol, the solvent, and the presence of catalysts. nasa.govrsc.org Aliphatic isocyanates, such as 2-isocyanato-4-methylpentane, are generally less reactive than aromatic isocyanates due to the electron-donating effect of the alkyl group, which reduces the electrophilicity of the isocyanate carbon. poliuretanos.netmdpi.com

The reaction typically follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol concentration. nasa.gov The uncatalyzed reaction can be slow, necessitating the use of catalysts in many practical applications. nih.govturkchem.net

Table 1: Factors Influencing the Rate of Urethane Formation

| Factor | Effect on Reaction Rate | Rationale |

| Isocyanate Structure | Aromatic > Aliphatic | Electron-withdrawing aromatic rings increase the electrophilicity of the isocyanate carbon. poliuretanos.netmdpi.com |

| Alcohol Structure | Primary > Secondary > Tertiary | Steric hindrance around the hydroxyl group decreases reactivity. poliuretanos.net |

| Solvent Polarity | Generally increases with polarity | Polar solvents can help to stabilize the charged intermediates in the reaction pathway. |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed. nasa.gov |

To accelerate the formation of urethane linkages, catalysts are frequently employed. nih.govcatalysis.blog These catalysts can be broadly categorized into amine compounds and organometallic compounds. turkchem.netcatalysis.blog

Amine Catalysts: Tertiary amines are commonly used catalysts. nih.gov They are believed to function by forming a complex with the isocyanate, which increases its electrophilicity. turkchem.net However, tertiary amines are generally more effective in catalyzing the reactions of aromatic isocyanates compared to aliphatic isocyanates. turkchem.net

Organometallic Catalysts: A wide range of metal compounds, particularly organotin compounds like dibutyltin (B87310) dilaurate, are highly effective catalysts for the isocyanate-alcohol reaction. catalysis.blogwernerblank.com Other metals such as zirconium and bismuth are also used. turkchem.netcatalysis.blogwernerblank.com The mechanism of organometallic catalysis can proceed through different pathways. One proposed mechanism involves the formation of a complex between the metal catalyst and the isocyanate, making the carbon atom more susceptible to nucleophilic attack by the alcohol. turkchem.net Another "insertion mechanism" suggests that the catalyst first associates with the alcohol, forming a more reactive metal-alcoholate intermediate. turkchem.netwernerblank.com

Table 2: Common Catalysts for Urethane Formation

| Catalyst Type | Examples | General Mechanism |

| Tertiary Amines | Triethylamine, 1,4-diazabicyclo[2.2.2]octane (DABCO) | Formation of a reactive complex with the isocyanate. nih.govturkchem.net |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Lewis acid mechanism, activating the isocyanate. turkchem.netwernerblank.com |

| Zirconium Compounds | Zirconium acetylacetonate | Insertion mechanism, activating the alcohol. turkchem.netwernerblank.com |

| Bismuth Compounds | Bismuth carboxylates | Can associate with the polyol component. turkchem.netcatalysis.blog |

Reaction with Amines: Urea (B33335) Formation

Isocyanates readily react with primary and secondary amines to form substituted ureas. wikipedia.orgpoliuretanos.net This reaction is typically very fast and often does not require catalysis. poliuretanos.netgoogle.com

The general reaction is: R-NCO + R'R''NH → R-NH-CO-NR'R''

Both primary and secondary amines are highly reactive towards isocyanates. researchgate.net The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. researchgate.net Generally, aliphatic amines are more basic and thus more reactive than aromatic amines. poliuretanos.net In situations where a molecule contains both a primary and a secondary amine group, the primary amine is generally more reactive due to lesser steric hindrance, although the difference in reactivity may not be substantial. researchgate.net

The rate of the isocyanate-amine reaction is significantly influenced by both steric and electronic factors. nih.govrsc.org

Electronic Factors: Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups on the isocyanate increase its electrophilicity and also lead to a faster reaction. poliuretanos.net

Steric Factors: Increased steric bulk on either the amine or the isocyanate will hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction. poliuretanos.netnih.gov For instance, hindered aromatic diisocyanates show greater differentiation in reactivity with various derivatization agents. nih.gov The choice of solvent can also modify these reactivity differences. nih.gov

Table 3: Reactivity of Amines with Isocyanates

| Amine Type | Relative Reactivity | Influencing Factors |

| Primary Aliphatic Amines | Very High | High basicity, low steric hindrance. poliuretanos.net |

| Secondary Aliphatic Amines | High | Slightly lower reactivity than primary amines due to increased steric hindrance. researchgate.net |

| Primary Aromatic Amines | Moderate | Lower basicity compared to aliphatic amines. poliuretanos.net |

| Secondary Aromatic Amines | Lower | Lower basicity and increased steric hindrance. poliuretanos.net |

Reaction with Carboxylic Acids: Amide Formation via Mixed Anhydride (B1165640) Intermediates

The reaction between an isocyanate and a carboxylic acid proceeds to form an amide and carbon dioxide. This transformation is not a direct displacement but occurs through a distinct, thermally unstable intermediate known as a mixed carbamic-carboxylic anhydride. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the isocyanate's electrophilic carbon.

The process unfolds in the following steps:

Formation of the Mixed Anhydride: The carboxylic acid adds across the C=N bond of the isocyanate to form the mixed anhydride. This intermediate is generally unstable.

Dissociation and Rearrangement: The mixed anhydride readily undergoes decarboxylation (loss of CO₂) upon heating to yield the corresponding N-substituted amide.

Ionic liquids have been shown to be an effective medium for this reaction, promoting good to excellent yields of amides from both aromatic and aliphatic isocyanates. researchgate.net

Table 1: Mechanistic Pathway of Amide Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of the carboxylic acid on the isocyanate carbon. | Mixed Carbamic-Carboxylic Anhydride |

| 2 | Thermal decomposition of the anhydride releases carbon dioxide. | N-substituted Amide + CO₂ |

Reaction with Water: Amine Formation and Subsequent Dimerization/Oligomerization

The reaction of this compound with water is a critical process, particularly in the context of polyurethane chemistry where water can be a contaminant or a deliberate blowing agent. wikipedia.org The reaction proceeds in two main stages:

Amine Formation: Water acts as a nucleophile, attacking the isocyanate group to form an unstable carbamic acid intermediate. chemrxiv.org This acid rapidly decomposes, eliminating carbon dioxide and yielding a primary amine, 4-methylpentan-2-amine. noaa.govpcimag.com

Urea Formation (Dimerization): The newly formed primary amine is a potent nucleophile. It can readily attack a second molecule of this compound. wikipedia.orgpcimag.com This subsequent reaction produces a symmetrically disubstituted urea.

This multi-step reaction means that one mole of water can consume two moles of isocyanate, producing one mole of urea and one mole of carbon dioxide gas. pcimag.com

Table 2: Reaction Pathway with Water

| Reactants | Intermediate | Products | Subsequent Reaction | Final Product (Dimer) |

|---|

Reaction with Thiols: Thiocarbamate Formation

Thiols (mercaptans) react with isocyanates in a manner analogous to alcohols, but with notable differences in reactivity. The reaction involves the nucleophilic addition of the sulfur atom to the isocyanate carbon, yielding a thiocarbamate. nih.gov

Thiols are generally more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are more nucleophilic than alkoxides. nih.gov Consequently, the reaction of thiols with isocyanates is typically faster than the corresponding reaction with alcohols. nih.gov The reaction can be catalyzed by either bases or Lewis acids. nih.gov

Base Catalysis: A basic catalyst deprotonates the thiol to form a highly nucleophilic thiolate anion, which rapidly attacks the isocyanate. nih.gov

Lewis Acid Catalysis: Lewis acids, such as organotin compounds, activate the isocyanate group, facilitating a milder reaction. nih.gov

Table 3: Comparison of Reactivity with Alcohols vs. Thiols

| Feature | Reaction with Alcohol (Urethane Formation) | Reaction with Thiol (Thiocarbamate Formation) |

|---|---|---|

| Nucleophile | R-OH | R-SH |

| Product | Urethane (Carbamate) | Thiocarbamate |

| Relative Rate | Slower | Faster nih.gov |

| Reason for Rate Difference | Lower acidity of alcohol, lower nucleophilicity of alkoxide. | Higher acidity of thiol, higher nucleophilicity of thiolate. nih.gov |

Cycloaddition Reactions

Isocyanates can react with themselves or other unsaturated molecules in cycloaddition reactions to form various heterocyclic ring systems. These reactions are often controlled by catalysts or thermal conditions to achieve selectivity for a desired product.

Dimerization to Uretdiones: Catalytic and Thermal Pathways

Two molecules of an isocyanate can undergo a [2+2] cycloaddition to form a four-membered ring known as a uretdione (also referred to as a uretidinedione). This dimerization is often reversible. The product is a dimer containing two isocyanate groups, such as 1,3-bis(3-isocyanato-4-methylphenyl)-1,3-diazetidine-2,4-dione, which is a dimer of toluene (B28343) diisocyanate. nih.gov The formation of these dimers can be promoted by specific catalysts, such as phosphines, or by thermal conditions.

Trimerization to Isocyanurates: Catalyst-Directed Selectivity

Perhaps the most common cyclization reaction for isocyanates is trimerization, a [2+2+2] cycloaddition of three isocyanate molecules to form a highly stable, six-membered heterocyclic ring called an isocyanurate. wikipedia.org This reaction is almost always catalyzed. A wide variety of catalysts, including tertiary amines, phosphines, and metal carboxylates or alkoxides, can be used to promote the formation of the isocyanurate ring. By carefully selecting the catalyst, it is possible to favor trimerization over the formation of uretdione dimers, a crucial aspect in the production of polyisocyanurate foams and coatings. noaa.gov

[2+3] Cycloadditions with Azides and Nitrones

As a molecule containing a double bond, this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides and nitrones. wikipedia.orgwikipedia.org

Reaction with Nitrones: The reaction between a nitrone (a 1,3-dipole) and an isocyanate can yield five-membered heterocyclic rings. wikipedia.orgacs.org The isocyanate's C=O bond can act as the dipolarophile, leading to 1,4,2-dioxazolidines, or the C=N bond can react to give 1,2,4-oxadiazolidin-5-ones. acs.org Computational studies have shown that the mechanism can be either concerted or stepwise, depending on the polarity of the solvent. acs.org In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored. acs.org

Reaction with Azides: Organic azides can also participate in [3+2] cycloadditions with the C=N bond of isocyanates. This reaction, an example of a Huisgen 1,3-dipolar cycloaddition, results in the formation of a five-membered tetrazolinone ring system. wikipedia.org

Table 4: Summary of Cycloaddition Reactions

| Reaction Type | Reactants | Product Ring System | Description |

|---|---|---|---|

| [2+2] Dimerization | 2 x Isocyanate | Uretdione (4-membered) | A reversible self-condensation, often catalyzed. |

| [2+2+2] Trimerization | 3 x Isocyanate | Isocyanurate (6-membered) | A stable, catalyzed self-condensation. wikipedia.org |

| [3+2] Cycloaddition | Isocyanate + Nitrone | 1,2,4-Oxadiazolidin-5-one or 1,4,2-Dioxazolidine (5-membered) | Reaction with a 1,3-dipole; mechanism is solvent-dependent. acs.org |

| [3+2] Cycloaddition | Isocyanate + Azide (B81097) | Tetrazolinone (5-membered) | Huisgen 1,3-dipolar cycloaddition with an azide. wikipedia.org |

[2+4] Cycloadditions in Heterocyclic Synthesis

The isocyanate functional group is a potent dienophile and reaction partner in [4+2] cycloadditions, also known as Diels-Alder reactions, providing a direct route to various six-membered heterocyclic structures. wikipedia.org While specific studies on this compound in this context are not extensively documented, its reactivity can be inferred from the well-established behavior of other isocyanates. In these reactions, the C=N double bond of the isocyanate typically acts as the 2π-electron component (the dienophile), reacting with a 4π-electron diene system.

A significant application of this methodology is in the synthesis of pyrimidinones (B12756618) and related heterocycles. For instance, rhodium-phosphoramidite complexes have been shown to catalyze the [4+2] cycloaddition between α,β-unsaturated imines (the 4π component) and isocyanates (the 2π component). nih.gov This reaction proceeds in good yields and with high enantioselectivity, offering a modern alternative to traditional multicomponent reactions like the Biginelli reaction. nih.gov It is proposed that this compound could serve as the isocyanate partner in such catalytic systems, yielding chiral pyrimidinones. The reaction mechanism is thought to involve oxidative cyclization of the imine and isocyanate on the metal center, which precedes the enantiodetermining step. nih.gov

Furthermore, isocyanates can participate in hetero-Diels-Alder reactions with various dienes to form functionalized δ-lactams. The reactivity and regioselectivity of these cycloadditions are influenced by the electronic nature of both the isocyanate and the diene, as well as the potential use of Lewis acid catalysts to activate the dienophile. wikipedia.org

Polymerization and Oligomerization Pathways

The isocyanate group of this compound enables it to undergo both homopolymerization and copolymerization, leading to a range of polymeric materials with diverse properties.

Homopolymerization of Isocyanates

Monoisocyanates like this compound can undergo self-addition polymerization to form high molecular weight linear polymers. google.com This process is typically an anionic polymerization, initiated by nucleophiles such as sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). acs.orgacs.org The polymerization proceeds via the opening of the C=N double bond of the isocyanate group.

The resulting polymer is a polyamide-1 (or nylon-1), characterized by a backbone in which carbonyl groups are directly attached to nitrogen atoms, with the side chains (in this case, the 2-methylpropyl group from the pentane (B18724) structure) pending from the nitrogen. google.com

Table 1: General Conditions for Anionic Homopolymerization of Monoisocyanates

| Parameter | Description |

|---|---|

| Monomer | An organic monoisocyanate (e.g., this compound) |

| Initiator | Nucleophilic species such as sodium cyanide (NaCN), or organometallic compounds. |

| Solvent | Aprotic, polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). |

| Temperature | Typically low temperatures (e.g., -20 to -60 °C) to control the reaction rate and prevent side reactions. |

| Resulting Polymer | Poly(isocyanate) or Nylon-1, a high molecular weight N-substituted polyamide. |

The properties of the resulting poly(this compound) would be determined by its high molecular weight and the nature of its bulky, non-polar side chain, likely resulting in a rigid polymer with interesting solubility and thermal characteristics.

Copolymerization with Other Monomers

This compound can also be copolymerized with a variety of other monomers to produce copolymers with tailored properties. These reactions can proceed through different mechanisms, leading to statistical, block, or alternating copolymers.

One important class of copolymerization involves the reaction of isocyanates with epoxides. This can be achieved via anionic copolymerization using a synergistic catalytic system, such as an ammonium (B1175870) halide salt (Lewis base) as an initiator and triisobutylaluminum (B85569) (Lewis acid) as an activator. acs.org This method can produce polyurethanes with narrow molecular weight distributions, where the formation of byproducts like isocyanurate trimers is suppressed. acs.org

Additionally, this compound can be copolymerized with other isocyanate monomers, such as n-hexyl isocyanate or 3-(triethoxysilyl)propyl isocyanate, using coordination polymerization with catalysts like half-titanocene complexes. mdpi.com This allows for the synthesis of well-defined statistical or block copolymers, where the final properties can be fine-tuned by adjusting the monomer feed ratio. mdpi.com The formation of block copolymers is also possible by reacting living anionic polymers (lacking an active hydrogen) with isocyanates to create isocyanate-terminated polymers, which can then be further reacted. google.com

Catalytic Aspects of this compound Reactions

The reactions of the isocyanate group are often kinetically slow and require catalysis to proceed at practical rates and with high selectivity. A wide array of catalysts, including both organometallic and purely organic compounds, have been developed for this purpose. adhesivesmag.comacs.org

Organometallic Catalysts in Isocyanate Chemistry

Organometallic compounds are among the most common and effective catalysts for isocyanate reactions, particularly for the formation of polyurethanes from the reaction of isocyanates and polyols. adhesivesmag.comacs.org

Organotin Compounds : Historically, organotin catalysts like dibutyltin dilaurate (DBTDL) have been the industry standard due to their high activity. acs.orgwernerblank.com They are believed to function as Lewis acids, activating the isocyanate. The proposed mechanism involves the formation of a tin alkoxide, which then coordinates to the isocyanate, facilitating the nucleophilic attack of the alcohol. acs.orgtrea.com However, due to the toxicity of organotin compounds, there is a significant drive to find alternatives. wernerblank.com

Zirconium Complexes : Zirconium chelates have emerged as effective and more selective non-tin catalysts. wernerblank.com They are thought to activate the hydroxyl group of the alcohol, catalyzing the isocyanate-hydroxyl reaction through an insertion mechanism. A key advantage is their selectivity for the alcohol-isocyanate reaction over the competing water-isocyanate reaction, which is beneficial in water-borne coating applications. wernerblank.com

Iron Complexes : Low-coordinate iron(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates, leading to the formation of ureas and biurets. acs.org These earth-abundant metal catalysts offer a more sustainable alternative to noble metal catalysts. Product selectivity can often be controlled by modifying the reaction conditions. acs.org

Other Metals : Various other organometallic compounds, including those based on bismuth, zinc, and gold, have been investigated as catalysts for isocyanate reactions. adhesivesmag.comwikipedia.org For example, zinc complexes have been developed that show good hydrolytic stability and can discriminately accelerate the polyol/isocyanate reaction in the presence of water. adhesivesmag.com

Table 2: Selected Organometallic Catalysts for Isocyanate Reactions

| Catalyst Class | Example(s) | Typical Reaction Catalyzed | Key Features |

|---|---|---|---|

| Organotin | Dibutyltin dilaurate (DBTDL) | Isocyanate + Alcohol → Urethane | High activity, but toxic and often unselective. acs.orgwernerblank.com |

| Organozirconium | Zirconium chelates (e.g., with acetylacetone) | Isocyanate + Alcohol → Urethane | High reaction rates; selective for alcohol over water. wernerblank.com |

| Organoiron | (2,6-Mes₂C₆H₃)₂Fe | Isocyanate + Amine → Urea/Biuret | Uses earth-abundant metal; product selectivity is tunable. acs.org |

| Organozinc | K-KAT XK-614 (Zinc complex) | Isocyanate + Polyol → Polyurethane | Good hydrolytic stability; effective in waterborne systems. adhesivesmag.com |

Organocatalysis and Enzyme Mimics

In a move towards more sustainable and metal-free synthesis, organocatalysis has become a major area of research for isocyanate reactions. acs.org Organocatalysts are small organic molecules that can accelerate reactions through various activation modes, often mimicking the active sites of enzymes.

The catalysis of the isocyanate-alcohol reaction can proceed through two main pathways:

Nucleophilic Activation : A basic or nucleophilic catalyst (e.g., a tertiary amine, N-heterocyclic carbene, guanidine) activates the alcohol, increasing its nucleophilicity for attack on the isocyanate. acs.orgtandfonline.com

Electrophilic Activation : An acidic catalyst (e.g., a phosphonic acid) activates the isocyanate, typically through hydrogen bonding, making its carbonyl carbon more electrophilic. acs.orgtandfonline.com

Guanidines and amidines have been studied as effective nucleophilic catalysts, though their activity can be temperature-dependent and they may also catalyze the undesirable reaction of isocyanates with water. tandfonline.com In contrast, strongly acidic organocatalysts, such as certain phenyl phosphonic acid derivatives, have demonstrated enhanced catalytic activity and better selectivity for the alcohol reaction over the water reaction. tandfonline.com N-Heterocyclic carbenes (NHCs) have also been reported to be highly effective catalysts for polyurethane formation. acs.org These metal-free approaches are particularly attractive for applications where metal residues are a concern, such as in biomedical materials. acs.org

Table 3: Common Classes of Organocatalysts for Isocyanate Reactions

| Catalyst Class | Activation Mode | Example(s) | Typical Reaction Catalyzed |

|---|---|---|---|

| Tertiary Amines | Nucleophilic/Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Isocyanate + Alcohol → Urethane |

| Guanidines/Amidines | Nucleophilic/Base | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Isocyanate + Alcohol → Urethane |

| N-Heterocyclic Carbenes (NHCs) | Nucleophilic | 1,3-Di-tert-butylimidazol-2-ylidene | Isocyanate + Alcohol → Urethane |

| Phosphonic Acids | Electrophilic/Acid | Phenyl phosphonic acid derivatives | Isocyanate + Alcohol → Urethane |

Heterogeneous Catalysis for Specific Transformations

The application of heterogeneous catalysts in the transformation of this compound offers significant advantages, including ease of separation, potential for catalyst recycling, and enhanced stability under various reaction conditions. Research into the heterogeneous catalysis of aliphatic isocyanates, while not extensively focused on this compound specifically, provides a strong basis for understanding its potential catalytic conversions. The primary transformations involve the reduction of the isocyanate group and its reaction with nucleophiles, facilitated by solid-supported metal catalysts, metal-organic frameworks (MOFs), and zeolites.

Supported metal catalysts, particularly those based on noble metals, are effective for the hydrogenation of isocyanates. For instance, rhodium supported on materials like alumina (B75360) (Al₂O₃) or carbon (C) has demonstrated high activity in the hydrogenation of various functional groups under controlled conditions. mdpi.com These catalysts can facilitate the reduction of the isocyanate group in this compound to a formamide (B127407) or further to a methylamine, depending on the reaction conditions and catalyst formulation. The choice of support material can significantly influence the catalyst's activity and selectivity. mdpi.com Defect engineering of the support material, such as creating cavity sites on titanium dioxide (TiO₂), has been shown to enhance the metal-support interaction and improve the catalytic performance in hydrogenation reactions. umd.edu

Metal-organic frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. bohrium.comresearchgate.net For example, a nickel-based MOF, NH₂-Ni-MOF-74, has been utilized for the selective hydroborative reduction of isocyanates to formamides. This catalyst demonstrated high activity and selectivity, and was reusable over multiple cycles. While this specific study may not have used this compound, the principles of synergistic effects between the metallic nodes and functionalized linkers in MOFs suggest their potential applicability for the transformation of various aliphatic isocyanates.

Zeolites, crystalline aluminosilicates with well-defined microporous structures, can also act as catalysts or catalyst supports for isocyanate reactions. While much of the research on zeolites and isocyanates focuses on the formation of surface isocyanate species during processes like NOx reduction, their acidic or basic properties can be harnessed for specific catalytic transformations of isocyanates.

The reaction of aliphatic isocyanates with water to form ureas is another important transformation that can be influenced by heterogeneous catalysts. A study on hexyl isocyanate, an analog of this compound, investigated the effect of various catalysts on its reaction with water. researchgate.netscispace.com While this study focused on homogeneous catalysts, the principles of catalysis for the isocyanate-water reaction are relevant. Heterogeneous catalysts with acidic or basic sites could potentially catalyze this reaction, leading to the formation of urea-based derivatives of this compound.

The following table summarizes research findings on the heterogeneous catalysis of transformations involving aliphatic isocyanates, which can be considered analogous to this compound.

Interactive Data Table: Heterogeneous Catalysis of Aliphatic Isocyanate Transformations

| Catalyst | Substrate(s) | Transformation | Reaction Conditions | Key Findings | Reference(s) |

| 5% Rh/Al₂O₃, 5% Rh/C | Various unsaturated compounds | Hydrogenation | Al-H₂O as H₂ source, controlled time and temperature | Effective for partial and full hydrogenation of various functional groups. | mdpi.com |

| NH₂-Ni-MOF-74 | Isocyanates | Hydroborative reduction to formamide | Solvent-free, varying isocyanate:HBpin ratios | High activity, superior selectivity, and good reusability. | |

| Supported Rhodium Complex | Olefins, unsaturated aldehydes/ketones, nitriles, nitroarenes | Hydrogenation | 20 bar H₂, ethanol (B145695) or CH₂Cl₂, room temperature | High activity and selectivity under mild conditions; recycled catalyst showed higher activity. | nih.gov |

| Ruthenium-based pincer complex | Formamides (as isocyanate surrogates) and amines/alcohols | Synthesis of ureas and carbamates | Acceptorless dehydrogenative coupling | Highly atom-efficient and selective; trapping of an isocyanate intermediate was identified. | acs.org |

| Monomeric magnesium methyl complex | Isocyanates | Reduction to N-boryl formamides | Pinacolborane (HBpin) as hydrogenating agent | Transition-metal-free, selective hydroboration. | researchgate.net |

| Silica-supported Rh and Pt isocyanide complexes on Pd, Pt, or Ru | Arenes, cyclohexanone | Hydrogenation | 40 °C, 1 atm | Tethered complex on supported metal (TCSM) catalysts showed higher activity than individual components. | osti.gov |

Based on a review of scientific literature, it is not possible to generate an article on "this compound" that adheres to the provided outline. The specified chemical, also known as isobutyl isocyanate, is a monofunctional isocyanate , which means it possesses only one reactive isocyanate group (-NCO) per molecule.

The user-provided outline is structured for a di- or poly-functional isocyanate, which is a molecule containing two or more isocyanate groups. Such multi-functional compounds are essential for the polymerization reactions described.

Here is a detailed explanation of why the requested article cannot be accurately created:

Role as a Monomer for Polymer Chains (Sections 4.1.1, 4.1.3): The synthesis of polymers like linear polyurethanes requires monomers with at least two reactive functional groups to link together and form long chains. acs.orgaidic.it A diisocyanate, for example, can react with a diol (a molecule with two hydroxyl groups) on both of its ends to build the polymer backbone. Because this compound has only one reactive site, it cannot act as a repeating monomeric unit to build a polymer chain. Instead, it would act as a chain terminator , effectively capping the end of a growing polymer chain and halting further polymerization.

Role as a Crosslinking Agent (Section 4.1.2): Crosslinking involves forming bridges between polymer chains to create a three-dimensional network. This process requires a crosslinking agent to have multiple reactive sites (typically more than two) to connect different chains. As a monofunctional compound, this compound lacks the necessary structure to function as a crosslinking agent.

Role in Polyurea/Poly(urethane-urea) Architectures (Section 4.2): Similar to polyurethane synthesis, the formation of polyurea and poly(urethane-urea) polymers relies on the reaction of di- or poly-isocyanates with polyamines or a mixture of polyols and polyamines. nih.govmdpi.com A monofunctional isocyanate cannot be the primary building block for these complex polymer architectures.

Actual Roles of Monofunctional Isocyanates in Polymer Chemistry

While this compound cannot be used as a primary monomer or crosslinker as outlined, monofunctional isocyanates do have specific roles in polymer science:

Moisture Scavengers: In sensitive formulations like two-component polyurethane coatings, monofunctional isocyanates can be used as additives. They react with and eliminate residual moisture from solvents or pigments, preventing unwanted side reactions that can compromise the quality of the final product. darwinchemical.com

Post-Polymerization Modification: They can be used to introduce specific functional groups to the end of a polymer chain. This allows for the creation of polymers with tailored end-group functionalities. rsc.org

Prepolymer Modification: In some advanced applications, a monofunctional isocyanate may be reacted with a diisocyanate to create a mixture of isocyanates with controlled average functionality. This mixture can then be used to synthesize specialized prepolymers with desired properties, such as controlled viscosity or reactivity. rsc.orgtue.nl

Due to this fundamental discrepancy between the chemical nature of this compound and the roles described in the requested outline, providing a scientifically accurate article that strictly follows the specified structure is not feasible. Such an article would misrepresent the chemical's properties and applications.

Role of 2 Isocyanato 4 Methylpentane As a Monomer and Building Block in Advanced Chemical Research

Integration into Advanced Polyurea and Poly(urethane-urea) Architectures

Role in Hybrid Polymer Formulations

The versatility of 2-isocyanato-4-methylpentane extends to the formulation of advanced hybrid polymers, where organic and inorganic components are combined at a molecular level to create materials with synergistic properties. These organic-inorganic hybrid (OIH) materials often exhibit enhanced thermal stability, mechanical strength, and tailored surface properties that are not achievable by the individual components alone. mdpi.comopenpr.com The isocyanate group is a key reactive handle for covalently linking the organic polymer matrix with inorganic moieties.

In the context of polyurethane-silica hybrids, this compound can serve as a crucial monomer for the organic phase. The general synthesis strategy involves the reaction of the isocyanate with a polyol to form the polyurethane network, while simultaneously or sequentially incorporating inorganic components like silica (B1680970) nanoparticles. researchgate.netingentaconnect.com The process often utilizes the sol-gel method, where a precursor such as tetraethylorthosilicate (TEOS) is hydrolyzed and condensed to form a silica network within the polymer matrix. pusan.ac.kr

To ensure a strong interface and prevent phase separation, the surface of the inorganic filler is often modified. nih.govresearchgate.net For instance, silica nanoparticles can be treated with coupling agents like 3-aminopropyltriethoxysilane (B1664141) (APTES). This introduces primary amine groups on the silica surface, which are highly reactive toward the isocyanate group of this compound. pusan.ac.kr The reaction forms a stable urea (B33335) linkage, covalently bonding the organic polyurethane chain to the inorganic silica particle. researchgate.net This approach ensures a homogeneous dispersion of the nanoparticles and creates a robust material where the flexible properties of the polyurethane are reinforced by the rigidity of the silica network. researchgate.netpusan.ac.kr The aliphatic nature of this compound contributes to the flexibility and UV stability of the final hybrid material.

Building Block for Specialty Organic Compounds

Stereoselective Synthesis Utilizing Chiral Derivatives of this compound

The chemical structure of this compound features a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images or enantiomers: (R)-2-isocyanato-4-methylpentane and (S)-2-isocyanato-4-methylpentane. This inherent chirality makes its enantiomerically pure forms valuable building blocks in asymmetric synthesis, a field focused on the selective creation of a specific stereoisomer of a complex molecule. nih.gov

In modern organic synthesis, chiral isocyanates are employed in a variety of stereoselective transformations. For example, recent research has demonstrated the asymmetric copolymerization of meso-epoxides with isocyanates, catalyzed by chiral cobalt complexes, to produce optically active polyurethanes with high enantioselectivity. nih.gov The use of an enantiopure isocyanate like (R)- or (S)-2-isocyanato-4-methylpentane in such a reaction could provide an additional layer of stereo-control, influencing the polymer's final helical structure and properties.

Furthermore, cobalt-catalyzed asymmetric reductive coupling reactions between isocyanates and alkyl halides have been developed to synthesize sterically hindered chiral amides. acs.org Employing a resolved enantiomer of this compound as the isocyanate partner in such a reaction would allow for the synthesis of highly specific, non-racemic amide products. These chiral amides can be key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The development of modularly designed organocatalysts has also enabled highly enantio- and diastereoselective domino reactions for synthesizing complex heterocyclic structures like chromanes. nih.govscispace.com The precise stereo-control offered by these catalysts could be further enhanced by using chiral reactants like the enantiomers of this compound, guiding the reaction pathway to yield a single desired product out of many possible stereoisomers.

Functionalization of Surfaces and Nanomaterials

The high reactivity of the isocyanate group (–N=C=O) makes this compound an effective agent for the surface modification of a wide range of materials, particularly nanomaterials such as metal oxides and silica nanoparticles. nih.govnih.gov The surfaces of these materials are typically rich in hydroxyl (–OH) groups (e.g., silanol (B1196071) groups on silica), which can act as nucleophiles. researchgate.netnih.gov

The functionalization process involves a direct reaction between the surface hydroxyl groups and the isocyanate. The electrophilic carbon atom of the isocyanate group is attacked by the oxygen atom of the hydroxyl group, leading to the formation of a stable, covalent urethane (B1682113) linkage. This reaction effectively grafts the 4-methylpentyl group onto the surface of the nanomaterial.

Reaction Scheme:

Surface-OH + O=C=N-CH(CH₃)CH₂CH(CH₃)₂ → Surface-O-C(=O)NH-CH(CH₃)CH₂CH(CH₃)₂

This surface modification dramatically alters the properties of the nanomaterial. For example, a hydrophilic silica nanoparticle can be rendered hydrophobic (lipophilic) by grafting the aliphatic isobutyl-containing chains of this compound onto its surface. This change in surface chemistry is crucial for improving the dispersion of nanoparticles in non-polar polymer matrices, creating nanocomposites with enhanced mechanical or barrier properties. ingentaconnect.com This technique can also be used to modify the surfaces of materials used in chromatography, altering the stationary phase's selectivity. Similarly, surfaces can first be treated with amine-containing silanes, and the resulting amine groups can then react with the isocyanate to form urea linkages. researchgate.netmdpi.com

Design of Complex Organic Architectures for Targeted Molecular Recognition

In the sophisticated field of supramolecular chemistry, small molecules are used as building blocks to construct larger, functional architectures capable of molecular recognition. These synthetic receptors are designed to bind to specific target molecules (guests) with high selectivity, mimicking the action of natural enzymes and antibodies. sciencedaily.comepfl.ch The isocyanate functionality of this compound provides a reactive handle to incorporate this molecule into such complex designs.

One application is in the synthesis of molecularly imprinted polymers (MIPs). In this technique, a template molecule is mixed with functional monomers that arrange themselves around the template through non-covalent interactions. A cross-linking agent is then added to polymerize the monomers, locking them into place. Subsequent removal of the template molecule leaves a cavity that is precisely shaped and chemically complementary to the template, enabling the MIP to selectively re-bind the target molecule. This compound can be used to modify one of the components in the MIP synthesis. For example, it can react with a hydroxyl- or amine-containing monomer before polymerization. The branched, non-polar isobutyl group would then become part of the recognition cavity's structure, contributing to the specific hydrophobic and steric interactions required to recognize a non-polar guest molecule.

More advanced applications involve the design of synthetic receptors for controlling cellular functions. nih.govbiorxiv.orgbiorxiv.org While these systems are incredibly complex, the fundamental principle of building a larger structure from smaller, modular components applies. The ability of this compound to act as a covalent linker allows it to be integrated into larger molecular scaffolds, where its alkyl group can help define the shape and chemical environment of a binding pocket designed for a specific biomolecule.

Precursor for Derivatives with Tunable Reactivity

Blocked Isocyanates and Their De-blocking Mechanisms

The high reactivity of the isocyanate group, while advantageous for many applications, can also be a challenge, particularly concerning storage stability and moisture sensitivity. To address this, this compound can be converted into a "blocked isocyanate," a temporarily deactivated derivative that can be regenerated under specific conditions, typically heat. wikipedia.org This allows for the formulation of stable, one-component systems that are unreactive at ambient temperatures but become reactive upon heating. google.com

The blocking process involves the reaction of the isocyanate with a "blocking agent," a compound containing an active hydrogen, such as an oxime, a lactam, or a phenol. wikipedia.orgnih.gov This reaction forms a thermally reversible bond, masking the isocyanate functionality. rsc.org

General Blocking Reaction:

R-NCO + H-B ⇌ R-NH-C(=O)-B (Isocyanate + Blocking Agent ⇌ Blocked Isocyanate)

The key feature of a blocked isocyanate is the de-blocking temperature, which is the temperature at which the reverse reaction occurs at a significant rate, liberating the free isocyanate to react with another component in the formulation, such as a polyol. rsc.org The choice of blocking agent determines this de-blocking temperature, allowing for tunable reactivity. wikipedia.org For example, adducts made with methyl ethyl ketoxime (MEKO) de-block at lower temperatures than those made with ε-caprolactam. wikipedia.orgnih.gov Catalysts, such as organometallic tin compounds, can be added to lower the de-blocking temperature further. wikipedia.org

The de-blocking mechanism is an equilibrium process. rsc.org Upon heating, the blocked isocyanate dissociates back into the original isocyanate and the blocking agent. In many applications, such as powder coatings, the volatile blocking agent evaporates from the system, driving the equilibrium toward the formation of the free isocyanate, which then rapidly cross-links the coating. researchgate.net

Table 1: Common Blocking Agents and Their Approximate De-blocking Temperatures

| Blocking Agent | Chemical Structure | Typical De-blocking Temperature (°C) |

|---|---|---|

| Diethyl Malonate | CH₂(COOEt)₂ | ~110 °C |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | ~115 °C |

| Methyl Ethyl Ketoxime (MEKO) | CH₃C(=NOH)CH₂CH₃ | ~135 °C |

| Phenol | C₆H₅OH | ~150 °C |

| ε-Caprolactam | C₆H₁₁NO | ~170 °C |

Note: De-blocking temperatures are approximate and can be influenced by the specific isocyanate structure, catalysts, and reaction conditions. wikipedia.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-isocyanato-4-methylpentane |

| (S)-2-isocyanato-4-methylpentane |

| 3,5-Dimethylpyrazole |

| 3-Aminopropyltriethoxysilane (APTES) |

| Diethyl Malonate |

| Dibutyltin (B87310) dilaurate |

| ε-Caprolactam |

| Methyl Ethyl Ketoxime (MEKO) |

| Phenol |

Design of Derivatives for Controlled Chemical Release Systems

The isocyanate group of this compound is highly reactive, making it a valuable building block in the design of derivatives for controlled chemical release systems. These systems are engineered to release an active chemical species in response to a specific trigger, such as a change in pH, temperature, or the presence of a particular enzyme. The design of these derivatives often involves the reaction of the isocyanate with a molecule that contains a labile bond, which can be cleaved under specific conditions to liberate the desired chemical.

One common strategy involves the synthesis of carbamate (B1207046) derivatives. By reacting this compound with a molecule containing a hydroxyl group and a trigger-responsive moiety, a carbamate linkage is formed. The stability of this linkage can be tailored by modifying the electronic and steric properties of the reacting partners. For instance, incorporating an acid-labile group into the alcohol reactant can result in a carbamate derivative that is stable at neutral pH but hydrolyzes in an acidic environment to release the parent amine and the active chemical.

Another approach focuses on the development of stimuli-responsive polymers. In this context, this compound can be copolymerized with other monomers to create polymers with tailored properties. For example, copolymerization with a temperature-responsive monomer can yield a polymer that undergoes a conformational change at a specific temperature. If an active chemical is tethered to the polymer backbone via a linkage derived from this compound, this conformational change can trigger its release.

The design of these derivatives requires a deep understanding of reaction kinetics and the chemical properties of the various functional groups involved. Researchers in this field often utilize a combination of synthetic organic chemistry, polymer chemistry, and materials science to create novel and efficient controlled release systems. The versatility of the isocyanate group in this compound allows for the incorporation of a wide range of functionalities, making it a key component in the development of advanced materials for various applications, including drug delivery and precision agriculture.

| Derivative Type | Trigger | Release Mechanism | Potential Application |

| Carbamate | pH | Acid-catalyzed hydrolysis | Drug Delivery |

| Polymeric | Temperature | Conformational change | Smart Coatings |

| Enzyme-cleavable | Enzyme | Enzymatic cleavage | Biosensors |

Advanced Characterization Techniques for Research on 2 Isocyanato 4 Methylpentane and Its Derivatives

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analyzing mixtures containing 2-isocyanato-4-methylpentane and its derivatives. The choice between gas and liquid chromatography depends primarily on the volatility and thermal stability of the analytes.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is an effective technique for the separation and quantification of volatile compounds like this compound. nih.gov Due to its high reactivity, direct analysis can be challenging, but it is feasible using appropriate conditions.

A more common approach involves derivatization, where the isocyanate is reacted with an agent like dibutylamine (B89481) (DBA) to form a stable, less reactive urea (B33335) derivative. researchgate.net However, this converts the volatile analyte into a non-volatile one, making it more suitable for HPLC. For direct GC analysis of the isocyanate or other volatile components in a reaction mixture, a non-polar or mid-polarity capillary column is typically used. A Flame Ionization Detector (FID) provides good general-purpose sensitivity, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing compounds like isocyanates.

Table 4: Illustrative GC Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Detector | FID or NPD (for higher sensitivity/selectivity) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of the non-volatile urethane (B1682113) and urea derivatives of this compound. epa.gov These analyses are crucial for monitoring reaction progress, determining product purity, and quantifying yields.

Reversed-phase HPLC is the most common mode used. The separation occurs on a non-polar stationary phase (like C18 or C8) with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). Since many simple urethane and urea derivatives lack a strong UV chromophore, derivatization is often employed to enhance detection sensitivity. epa.gov Reagents such as 1-(2-pyridyl)piperazine (B128488) (1,2-PP) or 9-(N-methylaminomethyl)anthracene (MAMA) react with the isocyanate to produce a derivative with a high molar absorptivity in the UV or strong fluorescence, allowing for quantification at very low levels.

Table 5: Illustrative HPLC Parameters for Analysis of Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Ascentis, Titan), 15 cm x 4.6 mm, 5 µm particles sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | Gradient of A: Water (with 0.1% formic acid) and B: Acetonitrile (with 0.1% formic acid) |

| Gradient | e.g., 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV/Vis Diode Array Detector (DAD) at 254 nm or Fluorescence Detector (FLD) |

| Derivatizing Agent | 1-(2-Pyridyl)piperazine (1,2-PP) for UV detection epa.gov |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. wikipedia.orglucideon.com When this compound is used to synthesize polymers, such as polyurethanes, GPC is employed to analyze the resulting products. The technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org

The process involves dissolving the polymer sample in a suitable organic solvent and injecting the solution into a column packed with porous gel beads. lucideon.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Conversely, smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. azom.com A detector, often a refractive index (RI) detector, continuously measures the concentration of the polymer eluting from the column. lucideon.com

The output is a chromatogram that plots detector response against elution time. This chromatogram is then calibrated using polymer standards of known molecular weights to create a calibration curve. dtic.mil From this curve, several key parameters of the molecular weight distribution for the polymer derived from this compound can be determined:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution. wikipedia.org

GPC analysis is crucial for quality control in polymer production and for understanding how reaction conditions affect the final polymer properties. lucideon.com For instance, the molecular weight and PDI of polyurethanes are directly correlated with their mechanical properties, such as strength and viscosity. 4spe.org Research on polyurethane prepolymers has shown that GPC can effectively monitor the progress of the reaction and the distribution of oligomers. dtic.mil

Below is a representative data table illustrating typical GPC results for a series of polyurethane samples synthesized using a diisocyanate, which demonstrates the type of data obtained for polymers derived from a monoisocyanate like this compound.

Table 1: Example GPC Data for Polyurethane Samples This table presents illustrative data for polyurethane (PU) samples to demonstrate typical GPC outputs. The values are representative of what would be obtained when analyzing polymers derived from isocyanates.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PU-Sample-A | 18,500 | 35,150 | 1.90 |

| PU-Sample-B | 21,000 | 43,050 | 2.05 |

| PU-Sample-C | 25,400 | 54,610 | 2.15 |

X-ray Diffraction (XRD) Studies of Crystallized Derivatives and Oligomers

The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a specific pattern of directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of individual atoms can be determined with high precision. researchgate.net

In the context of isocyanate chemistry, XRD has been used to study the crystal structures of various derivatives and oligomers, such as isocyanurates formed through cyclotrimerization. acs.orgacs.org These studies reveal how the substituent groups on the isocyanate influence the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. For example, the crystal structure of silyl (B83357) isocyanate has been determined at low temperatures, revealing a bent heavy-atom skeleton and specific intermolecular interactions that influence bond lengths. rsc.org Similarly, the structures of complex chiral amides synthesized from isocyanates have been unambiguously confirmed by X-ray diffraction. acs.org

For oligomers of this compound, XRD can elucidate the structure of well-defined species like uretdiones (dimers) or isocyanurates (trimers). This information helps in understanding structure-property relationships in materials where these oligomers are present. acs.orgacs.org In some cases where obtaining a single crystal is difficult, the "crystalline sponge" method can be used, where the analyte is absorbed into a porous crystalline host, allowing its structure to be determined by XRD. rigaku.com

The data obtained from a single-crystal XRD experiment is extensive. A summary of key crystallographic data for a representative isocyanate derivative is provided in the table below.

Table 2: Example Crystallographic Data for a Crystallized Isocyanate Derivative This table presents representative crystallographic data for silyl isocyanate, illustrating the type of information obtained from an XRD study of a crystallized isocyanate derivative. rsc.org

| Parameter | Value |

| Chemical Formula | CH3NSiO |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.96 |

| b (Å) | 6.52 |

| c (Å) | 7.10 |

| Temperature (K) | 138 |

| Si–N Bond Length (Å) | 1.720(6) |

| Si–N–C Angle (°) | 158.4(5) |

| N–C–O Angle (°) | 176.4(6) |

Computational and Theoretical Studies of 2 Isocyanato 4 Methylpentane